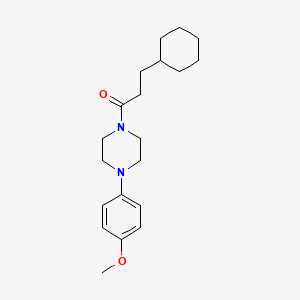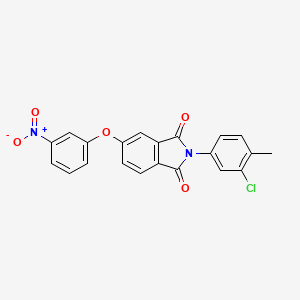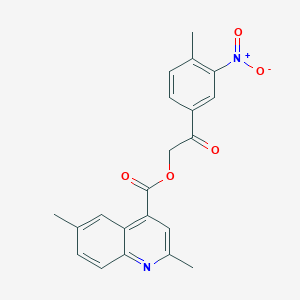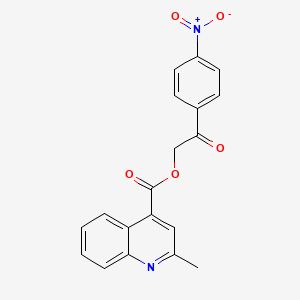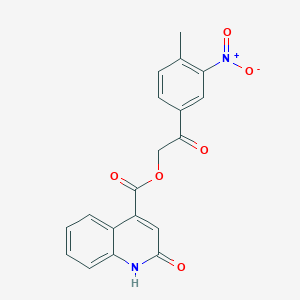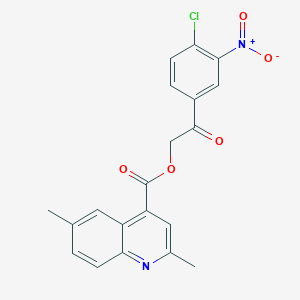![molecular formula C22H15BrN2O4 B3675203 4-bromo-N-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B3675203.png)
4-bromo-N-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide
Descripción general
Descripción
4-bromo-N-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is also known as MLN4924, and it is a small molecule inhibitor of NEDD8-activating enzyme (NAE). NAE is an enzyme that plays a crucial role in the process of protein degradation, and MLN4924 has been shown to inhibit this enzyme, leading to the accumulation of proteins and subsequent cell death.
Mecanismo De Acción
MLN4924 exerts its effects by inhibiting NAE, which is an enzyme that is responsible for activating the protein NEDD8. NEDD8 is then attached to a protein called cullin, which is a component of a complex called the cullin-RING ligase (CRL). CRL is responsible for tagging proteins for degradation by the proteasome. By inhibiting NAE, MLN4924 prevents the attachment of NEDD8 to cullin, leading to the accumulation of proteins and subsequent cell death.
Biochemical and Physiological Effects:
MLN4924 has been shown to have several biochemical and physiological effects. In addition to inhibiting NAE and leading to the accumulation of proteins, this compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, MLN4924 has been shown to sensitize cancer cells to other chemotherapeutic agents, leading to improved therapeutic outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MLN4924 for lab experiments is its specificity for NAE. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of NAE in various biological processes. However, one of the limitations of MLN4924 is its relatively short half-life, which can make it difficult to achieve sustained inhibition of NAE in vivo.
Direcciones Futuras
There are several future directions for research on MLN4924. One area of interest is the development of more potent and selective inhibitors of NAE. Another area of interest is the identification of biomarkers that can predict response to MLN4924 treatment in cancer patients. Additionally, the combination of MLN4924 with other chemotherapeutic agents is an area of active research, as this compound has been shown to sensitize cancer cells to other treatments. Overall, MLN4924 has shown significant promise as a potential treatment for cancer, and further research is needed to fully understand its mechanisms of action and potential applications.
Aplicaciones Científicas De Investigación
MLN4924 has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the treatment of cancer. NAE is overexpressed in many types of cancer, and MLN4924 has been shown to inhibit its activity, leading to the accumulation of proteins and subsequent cell death. This compound has been tested in preclinical studies and has shown promising results in inhibiting tumor growth in various types of cancer, including breast cancer, pancreatic cancer, and leukemia.
Propiedades
IUPAC Name |
4-bromo-N-[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O4/c1-29-17-9-7-16(8-10-17)25-21(27)18-11-6-15(12-19(18)22(25)28)24-20(26)13-2-4-14(23)5-3-13/h2-12H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPOOSCYHRRCGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


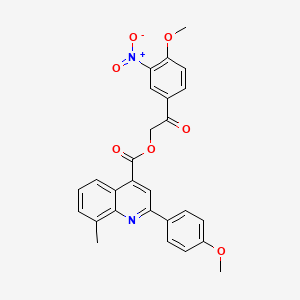
![4-methyl-1-[4-(phenylethynyl)benzoyl]piperidine](/img/structure/B3675132.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3675136.png)

![8-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]quinoline](/img/structure/B3675141.png)
![dimethyl 1-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3675145.png)
![2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3675158.png)
